6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl-
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Overview
Description
6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl- is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by its unique structure, which includes a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl- typically involves the oxidation of indole derivatives. One common method involves reacting indole with tert-butyl hydroperoxide under basic conditions to yield the desired compound . This reaction is carried out at room temperature and requires careful control of the reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole or pyridine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Mn(OTf)2, t-BuOOH
Reducing Agents: NaBH4
Solvents: Dimethyl sulfoxide (DMSO), water
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl- has a wide range of applications in scientific research:
Medicinal Chemistry: This compound and its derivatives have shown potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are involved in various types of cancers. It has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis.
Materials Science: Its unique structure and reactivity make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl- involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition results in the reduction of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure and have been studied for their FGFR inhibitory activity.
Pyrrolopyrazine Derivatives: These compounds also contain a pyrrole ring fused to another heterocycle and exhibit various biological activities.
Uniqueness
6H-Pyrrolo[2,3-b]pyridin-6-one, 4-amino-1,7-dihydro-5-hydroxy-2,3-dimethyl- stands out due to its specific substitution pattern and its potent activity against FGFRs. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound for therapeutic development.
Properties
Molecular Formula |
C9H11N3O2 |
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Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-amino-5-hydroxy-2,3-dimethyl-1,7-dihydropyrrolo[2,3-b]pyridin-6-one |
InChI |
InChI=1S/C9H11N3O2/c1-3-4(2)11-8-5(3)6(10)7(13)9(14)12-8/h13H,1-2H3,(H4,10,11,12,14) |
InChI Key |
NCEIBAYTHAZAGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C(=C(C(=O)N2)O)N)C |
Origin of Product |
United States |
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